molecular formula C28H52N2O6 B14728143 Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate CAS No. 5462-58-8

Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate

Cat. No.: B14728143
CAS No.: 5462-58-8
M. Wt: 512.7 g/mol
InChI Key: OUZPZDXEWWORGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate: is a chemical compound with the molecular formula C28H52N2O6. It is known for its unique structure, which includes two dibutylamino groups and a hexanedioate backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate typically involves the esterification of hexanedioic acid with 1-(dibutylamino)-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Bis[1-(dimethylamino)-1-oxopropan-2-yl] hexanedioate
  • Bis[1-(diethylamino)-1-oxopropan-2-yl] hexanedioate
  • Bis[1-(dipropylamino)-1-oxopropan-2-yl] hexanedioate

Uniqueness

Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate is unique due to its specific dibutylamino groups, which confer distinct chemical properties and reactivity compared to its dimethyl, diethyl, and dipropyl analogs. These differences can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

CAS No.

5462-58-8

Molecular Formula

C28H52N2O6

Molecular Weight

512.7 g/mol

IUPAC Name

bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate

InChI

InChI=1S/C28H52N2O6/c1-7-11-19-29(20-12-8-2)27(33)23(5)35-25(31)17-15-16-18-26(32)36-24(6)28(34)30(21-13-9-3)22-14-10-4/h23-24H,7-22H2,1-6H3

InChI Key

OUZPZDXEWWORGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C(C)OC(=O)CCCCC(=O)OC(C)C(=O)N(CCCC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.